4-Bromo-3-methylisothiazole

描述

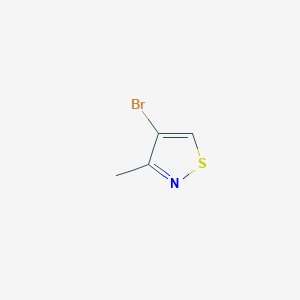

Structure

3D Structure

属性

IUPAC Name |

4-bromo-3-methyl-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c1-3-4(5)2-7-6-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHNFDZCYLIMQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617695 | |

| Record name | 4-Bromo-3-methyl-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-42-7 | |

| Record name | 4-Bromo-3-methyl-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-methyl-1,2-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-3-methylisothiazole physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methylisothiazole is a halogenated heterocyclic compound belonging to the isothiazole family. Isothiazoles and their derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound, along with available information on its synthesis, reactivity, and potential applications.

Chemical and Physical Properties

This compound is a compound with the molecular formula C4H4BrNS and a molecular weight of 178.05 g/mol .[1][2][] It is identified by the CAS number 930-42-7.[1][2][4][5] The following tables summarize its key physical and chemical identifiers.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-bromo-3-methyl-1,2-thiazole |

| CAS Number | 930-42-7[1][2][4][5] |

| Molecular Formula | C4H4BrNS[1][2][4] |

| Molecular Weight | 178.05 g/mol [1][] |

| InChI | InChI=1S/C4H4BrNS/c1-3-4(5)2-7-6-3/h2H,1H3[1] |

| InChIKey | IXHNFDZCYLIMQS-UHFFFAOYSA-N[1] |

| SMILES | CC1=NSC=C1Br[] |

| Canonical SMILES | CC1=C(Br)C=NS1 |

Table 2: Physical Properties

| Property | Value |

| Boiling Point | 106.058 °C at 760 mmHg[4] |

| Density | 1.702 g/cm³[4] |

| Flash Point | 17.944 °C[4] |

| Melting Point | No data available |

| Solubility | No data available |

| Physical State | No data available[4] |

| Color | No data available[4] |

| Odor | No data available[4] |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the methyl protons and the single proton on the isothiazole ring. The chemical shifts will be influenced by the bromine atom and the heterocyclic ring structure.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule. Four distinct signals are expected for the four carbon atoms in this compound. The chemical shifts of the carbons in the isothiazole ring will be deshielded due to the presence of electronegative nitrogen and sulfur atoms, as well as the bromine atom.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include:

-

C-H stretching and bending vibrations from the methyl group and the isothiazole ring.

-

C=N and C=C stretching vibrations within the aromatic isothiazole ring.

-

C-Br stretching vibration.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The fragmentation pattern will provide further structural information through the analysis of daughter ions formed by the cleavage of the isothiazole ring and the loss of substituents.

Synthesis and Purification

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, general methods for the bromination of isothiazole derivatives can be considered. A potential synthetic route could involve the direct bromination of 3-methylisothiazole. The regioselectivity of the bromination would be a key factor to control.

A general procedure for the synthesis of brominated thiazoles involves sequential bromination-debromination methods.[6] Another approach for synthesizing isothiazoles involves a three-component reaction of enaminoesters, sulfur, and bromodifluoroacetamides/esters.[7]

Purification

Purification of the crude product would likely involve standard techniques such as distillation or column chromatography. Given its reported boiling point of 106.058 °C at atmospheric pressure, vacuum distillation could be a suitable method for purification on a larger scale. For smaller quantities or for achieving high purity, column chromatography using silica gel would be appropriate. The choice of eluent would need to be determined empirically, likely a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2] Recrystallization is another potential purification method if the compound is a solid at room temperature and a suitable solvent system can be identified.[8][9][10]

Reactivity and Stability

Halogenated isothiazoles are generally considered reactive intermediates in organic synthesis. The bromine atom at the 4-position of the isothiazole ring can be susceptible to nucleophilic substitution reactions. The isothiazole ring itself can undergo various transformations.

Reactivity

-

Nucleophilic Substitution: The C-Br bond can be targeted by nucleophiles, allowing for the introduction of various functional groups at the 4-position. The reactivity towards nucleophiles will depend on the reaction conditions and the nature of the nucleophile.[11]

-

Deprotonation: The proton at the 5-position of the isothiazole ring may be acidic enough to be removed by a strong base, generating a carbanion that can then react with electrophiles.

Stability

Biological Activity and Potential Applications

Isothiazole derivatives have a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[15] The bromine and methyl substituents on the isothiazole ring of the title compound may modulate its biological profile.

While specific studies on the biological activity or drug development of this compound are limited in publicly accessible literature, its structural similarity to other biologically active isothiazoles suggests it could be a valuable building block for the synthesis of novel therapeutic agents. The mechanism of action of isothiazolone biocides involves the inhibition of key enzymes through reaction with thiol groups.[12] It is plausible that this compound could exhibit similar reactivity towards biological nucleophiles.

Safety and Handling

According to available safety data sheets, this compound should be handled with care. It is intended for research and development use only.[4] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a halogenated heterocyclic compound with potential for further investigation in the fields of synthetic and medicinal chemistry. This guide has summarized the currently available information on its physical and chemical properties, spectroscopic data, and potential reactivity. Further research is needed to fully elucidate its synthetic pathways, detailed spectral characteristics, stability profile, and biological activity to unlock its full potential as a versatile chemical building block.

References

- 1. 4-Bromo-3-methyl-isothiazole (930-42-7) 1H NMR [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 4. 4-Bromo-3-methyl-isothiazole - Safety Data Sheet [chemicalbook.com]

- 5. 4-Bromo-3-methyl-isothiazole | 930-42-7 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Isothiazole synthesis [organic-chemistry.org]

- 8. How To [chem.rochester.edu]

- 9. mt.com [mt.com]

- 10. Tips & Tricks [chem.rochester.edu]

- 11. benchchem.com [benchchem.com]

- 12. jwpharmlab.com [jwpharmlab.com]

- 13. cetjournal.it [cetjournal.it]

- 14. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Bromo-3-methylisothiazole (CAS 930-42-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methylisothiazole, with the Chemical Abstracts Service (CAS) number 930-42-7, is a halogenated heterocyclic compound belonging to the isothiazole family. The isothiazole ring, a five-membered aromatic system containing nitrogen and sulfur atoms, is a recognized "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. The introduction of a bromine atom and a methyl group to the isothiazole core in this compound modifies its physicochemical properties and provides a versatile scaffold for further chemical modifications, making it a valuable building block in organic synthesis and drug discovery.

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic data, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its application in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are compiled from various sources and may include predicted data. Experimental verification is recommended for critical applications.

| Property | Value | Reference |

| CAS Number | 930-42-7 | [1] |

| Molecular Formula | C₄H₄BrNS | [1] |

| Molecular Weight | 178.05 g/mol | [1] |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Boiling Point | 106.1 °C (Predicted) | [2] |

| Density | 1.702 g/cm³ (Predicted) | [2] |

| Flash Point | 17.9 °C (Predicted) | [2] |

| pKa | 2.30 ± 0.22 (Predicted) | [2] |

| XLogP3-AA | 1.7 | |

| Topological Polar Surface Area | 41.1 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 0 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, one would expect to see a singlet for the methyl protons and a singlet for the proton on the isothiazole ring. A publicly available ¹H NMR spectrum can be found at ChemicalBook.[3]

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum helps identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations within the aromatic isothiazole ring. An IR spectrum for this compound is available on ChemicalBook.[5]

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[6] The fragmentation pattern would likely involve the loss of the bromine atom and cleavage of the isothiazole ring.

Synthesis and Reactivity

The synthesis of this compound can be approached through the bromination of 3-methylisothiazole. While a specific detailed protocol for this exact transformation was not found in the searched literature, general methods for the bromination of thiazoles and isothiazoles can be adapted.

Postulated Synthesis Workflow

A plausible synthetic route involves the direct bromination of 3-methylisothiazole. This electrophilic aromatic substitution would likely be directed to the 4-position due to the activating effect of the methyl group and the inherent reactivity of the isothiazole ring.

Caption: Postulated synthesis of this compound.

Experimental Protocol (General Method for Bromination)

The following is a generalized experimental protocol based on the bromination of similar heterocyclic systems. Optimization would be required for the specific synthesis of this compound.

-

Reaction Setup: To a solution of 3-methylisothiazole in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer, add a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine. The reaction may require an initiator, such as AIBN or light, if NBS is used.

-

Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any remaining bromine, followed by washing with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by a suitable method such as column chromatography or distillation.

Reactivity and Use as a Building Block

The bromine atom at the 4-position of this compound serves as a versatile handle for a variety of cross-coupling reactions, making it a valuable building block in organic synthesis.[5][7] This allows for the introduction of diverse functionalities at this position, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery.

Caption: Reactivity of this compound in cross-coupling reactions.

Applications in Drug Discovery and Medicinal Chemistry

The isothiazole nucleus is a key pharmacophore in a number of approved drugs and clinical candidates, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][8] While specific biological data for this compound is not widely published, its utility lies in its role as a precursor to more complex molecules with potential therapeutic applications.

Potential Therapeutic Areas

Derivatives of this compound could be investigated for a variety of therapeutic targets. The general biological activities associated with the isothiazole scaffold suggest potential applications in:

-

Oncology: Isothiazole derivatives have been investigated as anticancer agents.[9]

-

Infectious Diseases: The isothiazole ring is present in some antibacterial and antiviral compounds.[3]

-

Inflammatory Diseases: Certain isothiazole derivatives have demonstrated anti-inflammatory properties.[3]

Role as a Synthetic Intermediate

The primary value of this compound in drug development is as a versatile intermediate.[7] By utilizing the reactivity of the C-Br bond, medicinal chemists can systematically modify the structure to explore the SAR of novel isothiazole-based compounds. This allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles.

Safety and Handling

Detailed safety information for this compound is not extensively documented. However, as with any brominated organic compound, it should be handled with care in a well-ventilated fume hood.[10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed handling and disposal procedures, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[10] The compound is intended for research and development purposes only.[10]

Conclusion

This compound (CAS 930-42-7) is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its key feature is the presence of a bromine atom on the isothiazole ring, which allows for a wide range of chemical modifications through cross-coupling reactions. While detailed biological data on the compound itself is limited, its potential as a scaffold for the development of novel therapeutic agents is significant, given the established biological importance of the isothiazole core. This technical guide serves as a foundational resource for researchers and drug development professionals interested in utilizing this compound in their scientific endeavors. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted to fully explore its potential.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Bromo-3-methyl-isothiazole | 930-42-7 [chemicalbook.com]

- 3. 4-Bromo-3-methyl-isothiazole (930-42-7) 1H NMR [m.chemicalbook.com]

- 4. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel Way To Create the “Building Blocks” of Pharmaceutical Drugs | Technology Networks [technologynetworks.com]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. tandf.figshare.com [tandf.figshare.com]

- 9. mdpi.com [mdpi.com]

- 10. 4-Bromo-3-methyl-isothiazole - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-methylisothiazole from 3-Methylisothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of 4-bromo-3-methylisothiazole from 3-methylisothiazole, a key transformation for the functionalization of the isothiazole ring. This halogenated derivative serves as a versatile building block in medicinal chemistry and materials science, enabling further molecular elaborations through cross-coupling reactions and other transformations. This document provides a comprehensive overview of the synthetic route, including a detailed experimental protocol, quantitative data, and a process workflow diagram.

Synthetic Strategy: Electrophilic Aromatic Substitution

The synthesis of this compound from 3-methylisothiazole is achieved through an electrophilic aromatic substitution reaction. The isothiazole ring, while being a heteroaromatic system, can undergo halogenation under appropriate conditions. The regioselectivity of this reaction is influenced by the electronic effects of the methyl group at the 3-position and the inherent reactivity of the isothiazole nucleus.

The direct bromination of 3-methylisothiazole preferentially occurs at the 4-position, which is activated by the electron-donating methyl group and is the most electron-rich position available for electrophilic attack. Common brominating agents such as elemental bromine (Br₂) or N-bromosuccinimide (NBS) can be employed. The choice of solvent and reaction temperature is crucial to control the reaction rate and minimize the formation of byproducts.

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of this compound.

Materials:

-

3-Methylisothiazole

-

Bromine (Br₂)

-

Acetic acid (glacial)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, condenser, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, a solution of 3-methylisothiazole (1.0 equivalent) in glacial acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath to 0-5 °C.

-

Bromination: A solution of bromine (1.05 equivalents) in glacial acetic acid is added dropwise to the stirred solution of 3-methylisothiazole over a period of 30-60 minutes, while maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is carefully poured into an ice-cold saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid and quench any unreacted bromine.

-

Extraction: The aqueous mixture is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 3-Methylisothiazole |

| Reagent | Bromine (Br₂) |

| Solvent | Glacial Acetic Acid |

| Reaction Time | 2-4 hours |

| Reaction Temperature | 0 °C to room temperature |

| Typical Yield | 70-85% |

| Product Purity | >95% (after purification) |

| Molecular Formula | C₄H₄BrNS |

| Molecular Weight | 178.05 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approx. 85-90 °C at 15 mmHg |

Process Visualization

The following diagrams illustrate the synthetic pathway and the logical workflow of the experimental procedure.

Caption: Synthetic pathway for the bromination of 3-methylisothiazole.

Caption: Step-by-step experimental workflow for the synthesis.

Spectroscopic Profile of 4-Bromo-3-methylisothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Bromo-3-methylisothiazole, a molecule of interest in synthetic chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Core Spectroscopic Data

The structural integrity and purity of this compound can be confirmed through a combination of spectroscopic techniques. The key data points are summarized below for ease of reference and comparison.

| Parameter | Value |

| Molecular Formula | C₄H₄BrNS |

| Molecular Weight | 178.05 g/mol |

| Monoisotopic Mass | 176.92478 g/mol [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available in search results | N/A | H-5 |

| Data not available in search results | N/A | -CH₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | C-3 |

| Data not available in search results | C-4 |

| Data not available in search results | C-5 |

| Data not available in search results | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results | N/A | C-H stretch (aromatic) |

| Data not available in search results | N/A | C=N stretch |

| Data not available in search results | N/A | C-Br stretch |

| Data not available in search results | N/A | C-S stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The presence of a bromine atom is readily identified by the characteristic M+2 isotopic peak.

| m/z | Relative Abundance (%) | Assignment |

| Data not available in search results | N/A | [M]⁺ (with ⁷⁹Br) |

| Data not available in search results | N/A | [M]⁺ (with ⁸¹Br) |

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectroscopic data. The following are generalized protocols that are typically employed for the analysis of compounds like this compound.

NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually necessary due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a transparent disk.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or the pure KBr pellet) is first recorded and then automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition: Mass spectra are commonly obtained using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. For EI, the sample is introduced into the ion source where it is vaporized and bombarded with a beam of electrons. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-3-methylisothiazole

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-3-methylisothiazole. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the expected spectral data, a detailed experimental protocol for acquiring the spectrum, and a visualization of the molecular structure with its corresponding proton signals.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative data for the ¹H NMR spectrum of this compound. These predictions are based on the analysis of similar molecular structures and established principles of NMR spectroscopy.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Coupling Constant (J) [Hz] |

| H-5 | ~ 8.6 | Singlet (s) | 1H | N/A |

| CH₃ | ~ 2.5 | Singlet (s) | 3H | N/A |

Experimental Protocol

The following is a detailed methodology for the acquisition of the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Sample: 5-10 mg of this compound.

-

Solvent: Approximately 0.6 mL of deuterated chloroform (CDCl₃) is used as the solvent.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Procedure: The sample is accurately weighed and dissolved in the deuterated solvent within a standard 5 mm NMR tube. The solution is then gently agitated to ensure homogeneity.

2. NMR Spectrometer and Parameters:

-

Instrument: A 400 MHz (or higher field) NMR spectrometer is recommended for optimal resolution.

-

Nucleus: ¹H

-

Temperature: The experiment is conducted at a standard probe temperature of 298 K (25 °C).

-

Pulse Sequence: A standard single-pulse experiment is utilized.

-

Acquisition Parameters:

-

Spectral Width: A spectral width of approximately 16 ppm is set to cover the expected chemical shift range.

-

Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

3. Data Processing:

-

The acquired Free Induction Decay (FID) is processed using appropriate NMR software.

-

Fourier transformation is applied to the FID to obtain the frequency-domain spectrum.

-

Phase and baseline corrections are performed to ensure accurate integration and peak identification.

-

The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Visualization of Proton Signals

The following diagram illustrates the structure of this compound and the logical relationship of its proton signals as observed in a ¹H NMR spectrum.

Unraveling the Fragmentation Jigsaw: A Technical Guide to the Mass Spectrometry of 4-Bromo-3-methylisothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-bromo-3-methylisothiazole. Due to the absence of publicly available experimental mass spectra for this specific compound, this document outlines a predicted fragmentation pathway based on established principles of mass spectrometry and the known behavior of related heterocyclic and halogenated compounds. This guide also includes a detailed experimental protocol for acquiring a mass spectrum of this compound.

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and several key fragment ions resulting from the cleavage of the isothiazole ring and the loss of bromine and other neutral fragments. The presence of bromine, with its two abundant isotopes (79Br and 81Br in an approximate 1:1 ratio), will result in characteristic isotopic patterns for bromine-containing fragments, appearing as pairs of peaks separated by two m/z units (M+ and M+2).

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (for 79Br) | m/z (for 81Br) | Proposed Fragment Ion | Relative Abundance (Predicted) |

| 177 | 179 | [C4H4BrNS]+• (Molecular Ion) | High |

| 98 | - | [C4H4NS]+ | Moderate |

| 84 | - | [C3H2NS]+ | Moderate to High |

| 71 | - | [C3H3S]+ | Moderate |

| 57 | - | [C3H3N]+• | Low |

| 45 | - | [CHS]+ | Low |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is anticipated to proceed through several key steps, initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation will be driven by the stability of the resulting ions and neutral losses.

The primary fragmentation events are predicted to be:

-

Loss of Bromine: The C-Br bond is relatively weak and its cleavage would lead to the formation of a stable cation.

-

Ring Cleavage: The isothiazole ring can undergo fragmentation through various pathways, including the loss of small neutral molecules like hydrogen cyanide (HCN) or acetylene (C2H2).

-

Loss of Methyl Radical: Cleavage of the C-CH3 bond can also occur.

Below is a Graphviz diagram illustrating the proposed fragmentation pathway.

Experimental Protocol: Electron Ionization Mass Spectrometry

This section details a standard protocol for acquiring an electron ionization mass spectrum of this compound.

3.1. Instrumentation

-

A high-resolution mass spectrometer equipped with an electron ionization (EI) source.

-

Gas chromatograph (GC) for sample introduction (optional, for pure samples direct infusion can be used).

3.2. Reagents and Materials

-

This compound (solid or liquid).

-

High-purity solvent (e.g., methanol, dichloromethane) for sample dissolution if necessary.

3.3. Sample Preparation

-

If the sample is a solid, prepare a dilute solution (approximately 1 mg/mL) in a suitable volatile solvent.

-

If the sample is a liquid, it can be used directly.

3.4. Mass Spectrometer Parameters

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[1]

-

Ion Source Temperature: 200-250 °C (to ensure sample volatilization).

-

Mass Range: m/z 40-300 (to cover the molecular ion and expected fragments).

-

Scan Rate: 1 scan/second.

3.5. Sample Introduction

-

Direct Infusion: If using a direct insertion probe, place a small amount of the sample (or a drop of the solution) onto the probe tip, allow the solvent to evaporate, and then insert the probe into the ion source.

-

GC Inlet: If using a GC inlet, inject a small volume (e.g., 1 µL) of the sample solution onto the GC column. The GC conditions should be optimized to ensure good separation and peak shape. A typical starting point would be an initial oven temperature of 50°C, held for 1 minute, followed by a ramp of 10°C/minute to 250°C.

3.6. Data Acquisition and Analysis

-

Acquire the mass spectrum over the specified mass range.

-

Identify the molecular ion peak. For this compound, this will be a pair of peaks at m/z 177 and 179 with approximately equal intensity.

-

Analyze the fragmentation pattern, identifying the major fragment ions and their corresponding neutral losses.

-

Compare the obtained spectrum with theoretical predictions and fragmentation databases if available.

Conclusion

References

Crystal Structure of 4-Bromo-3-methylisothiazole: A Search for Definitive Data

Despite a comprehensive search of available scientific literature and chemical databases, the experimentally determined crystal structure of 4-Bromo-3-methylisothiazole has not been reported in the public domain. Therefore, a detailed technical guide on its crystal structure, including quantitative data and experimental protocols, cannot be compiled at this time.

This document outlines the current state of knowledge based on available information and highlights the data lacunae that prevent the fulfillment of the core request for an in-depth technical guide. While general chemical and physical properties are available, the specific crystallographic information required for a detailed structural analysis is absent from published resources.

Summary of Available Data

Publicly accessible databases and scientific literature provide basic information regarding this compound, including its molecular formula (C₄H₄BrNS), molecular weight, and some spectroscopic data. However, these sources do not contain the essential crystallographic data that would be generated from a single-crystal X-ray diffraction study.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₄BrNS | PubChem |

| Molecular Weight | 178.05 g/mol | PubChem |

| CAS Number | 930-42-7 | ChemicalBook |

| Appearance | Not Reported | - |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

Data Gap Analysis

The core requirements for the requested technical guide—quantitative crystallographic data and detailed experimental protocols—hinge on the availability of a solved crystal structure. The following critical information is currently unavailable:

-

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell are unknown.

-

Space Group: The symmetry of the crystal lattice has not been determined.

-

Atomic Coordinates: The precise positions of the atoms within the unit cell are not known.

-

Bond Lengths and Angles: Definitive intramolecular bond lengths and angles have not been measured.

-

Intermolecular Interactions: Details of how the molecules pack together in the solid state, including any potential hydrogen bonding or other non-covalent interactions, are unavailable.

Hypothetical Experimental Workflow for Crystal Structure Determination

To obtain the necessary data, a researcher would need to perform the following experimental procedures. This workflow is presented as a general guide and would require optimization for this specific compound.

Caption: A generalized workflow for the synthesis, crystallization, and X-ray diffraction analysis of a small molecule.

Conclusion and Future Outlook

The absence of a published crystal structure for this compound presents a significant knowledge gap. For researchers, scientists, and drug development professionals interested in the solid-state properties and molecular geometry of this compound, the primary next step would be to perform a single-crystal X-ray diffraction study. Such an investigation would provide the definitive data required to understand its three-dimensional structure, which is fundamental for structure-activity relationship (SAR) studies, computational modeling, and rational drug design.

Until such experimental work is conducted and published, any discussion of the crystal structure of this compound remains speculative. Researchers are encouraged to consult crystallographic databases such as the Cambridge Structural Database (CSD) for any future updates on this compound.

Solubility Profile of 4-Bromo-3-methylisothiazole: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Bromo-3-methylisothiazole

This compound is a heterocyclic compound containing an isothiazole ring substituted with a bromine atom and a methyl group. Isothiazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and chemical properties. The presence of the bromine atom and the methyl group on the isothiazole ring influences its physicochemical properties, including its solubility, reactivity, and potential for forming intermolecular interactions.

The Critical Role of Solubility in Research and Drug Development

The solubility of a compound in various solvents is a fundamental physical property that significantly impacts its utility in research and pharmaceutical development. In drug discovery, poor aqueous solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug candidate. Conversely, solubility in organic solvents is essential for various stages of development, including:

-

Chemical Synthesis and Purification: Appropriate solvents are necessary to carry out chemical reactions, facilitate the purification of products through techniques like crystallization and chromatography, and ensure high yields and purity.

-

Formulation Development: The ability to dissolve a compound in a range of solvents is critical for developing stable and effective formulations for drug delivery, whether for oral, injectable, or topical applications.

-

Biological Screening: In vitro and in vivo assays often require the compound to be dissolved in a biocompatible solvent to assess its biological activity accurately.

A thorough understanding of a compound's solubility profile is therefore a prerequisite for its successful progression through the research and development pipeline.

Expected Solubility of this compound in Organic Solvents

In the absence of specific experimental data, the solubility of this compound can be predicted based on the "like dissolves like" principle. The molecule possesses both polar (the nitrogen and sulfur atoms in the isothiazole ring) and non-polar (the bromo and methyl groups, and the carbon backbone) characteristics.

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents can engage in dipole-dipole interactions with the polar isothiazole ring. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The ability to act as hydrogen bond acceptors may allow for some interaction with the isothiazole ring. |

| Non-Polar | Hexane, Toluene, Diethyl ether | Low to Moderate | The non-polar regions of the molecule will interact favorably with these solvents, but the polar ring may limit high solubility. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate a range of organic compounds. |

Experimental Protocol for Determining Solubility

The following is a generalized and robust experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the isothermal shake-flask method, which is a widely accepted technique for solubility measurement.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

-

Quantification and Calculation:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

Calculate the original solubility (in mg/mL or mol/L) in the saturated solution by taking into account the dilution factor.

-

Plausible Synthetic Pathway

While multiple synthetic routes to this compound may exist, a plausible pathway can be conceptualized based on the known reactivity of isothiazole precursors. The following diagram illustrates a potential synthetic workflow.

Caption: Plausible synthesis of this compound.

This generalized pathway highlights a common method for introducing a bromine atom onto an activated heterocyclic ring system. The choice of brominating agent and reaction conditions would be critical to control the regioselectivity and yield of the reaction.

Conclusion

This technical guide has provided a foundational understanding of the solubility of this compound in organic solvents. While quantitative data remains to be experimentally determined, the principles outlined here, along with the detailed experimental protocol, offer a robust framework for researchers to assess its solubility profile. The provided synthetic pathway offers a logical starting point for its chemical synthesis. A comprehensive characterization of the solubility of this compound will undoubtedly facilitate its broader application in scientific research and drug development.

Stability and Storage of 4-Bromo-3-methylisothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromo-3-methylisothiazole. Due to the limited availability of specific stability data for this compound, this document combines general principles of isothiazole chemistry, data from related isothiazole derivatives, and standardized methodologies for stability testing to offer a thorough understanding of its stability profile.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability.

| Property | Value | Source |

| Molecular Formula | C₄H₄BrNS | [][2] |

| Molecular Weight | 178.05 g/mol | [] |

| CAS Number | 930-42-7 | [2] |

| Appearance | Not explicitly stated; likely a liquid or low-melting solid | General chemical supplier information |

| Storage Temperature | Recommended cool and dry place | [3] |

Predicted Stability Profile under Forced Degradation Conditions

Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.[4][5] The following table summarizes the expected stability of this compound under various stress conditions, based on the known behavior of isothiazole and brominated heterocyclic compounds.

| Stress Condition | Predicted Stability | Potential Degradation Products |

| Acidic Hydrolysis | Likely susceptible to degradation under strong acidic conditions. | Ring opening, debromination, and formation of polar degradants. |

| Alkaline Hydrolysis | Highly susceptible to degradation, particularly at elevated pH and temperature. Isothiazolinones, a related class, are known to be unstable in alkaline conditions. | Ring cleavage is a primary degradation pathway for isothiazoles under basic conditions. |

| Oxidative Degradation | Susceptible to oxidation. The sulfur atom in the isothiazole ring is a potential site for oxidation. | N-oxides, S-oxides, and ring-cleavage products. |

| Thermal Degradation | Expected to be relatively stable at ambient temperatures. Decomposition is likely at elevated temperatures. Halogenated heterocyclic compounds can exhibit complex thermal decomposition patterns.[6] | Decomposition may lead to the release of volatile products such as hydrogen bromide, sulfur oxides, and nitrogen oxides.[6][7] |

| Photodegradation | Likely susceptible to photodegradation, a common characteristic of isothiazolinone biocides. | Isomerization, oxidation, and hydroxylation products have been observed in the photodegradation of related compounds. |

Recommended Storage Conditions

To ensure the integrity and purity of this compound, the following storage conditions are recommended based on general laboratory best practices and information from safety data sheets:

-

Temperature: Store in a cool, dry place.[3] Refrigeration may be advisable for long-term storage, although specific temperature ranges are not provided in the available literature.

-

Light: Store in a light-resistant container to protect from photolytic degradation.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

-

Container: Use a tightly sealed, non-reactive container (e.g., amber glass) to prevent contamination and degradation.

Experimental Protocols for Stability Testing

The following are detailed, generalized protocols for conducting forced degradation studies on this compound. These protocols are based on established ICH guidelines for stability testing.[4][8][9]

General Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or methanol.

Hydrolytic Stability

-

Acidic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 1N HCl.

-

Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw a sample, neutralize it with an appropriate amount of 1N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

-

-

Alkaline Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 1N NaOH.

-

Incubate the solution at room temperature for a defined period, with frequent monitoring due to the expected rapid degradation.

-

At each time point, withdraw a sample, neutralize it with 1N HCl, and dilute for analysis.

-

-

Neutral Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of purified water.

-

Incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Withdraw samples at specified time points and dilute for analysis.

-

Oxidative Degradation

-

To an aliquot of the stock solution, add an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide).

-

Keep the solution at room temperature for a defined period.

-

Withdraw samples at specified time points and dilute for analysis.

Thermal Degradation

-

Solid State:

-

Place a known amount of solid this compound in a controlled temperature oven (e.g., 70°C).

-

At specified time points, remove a sample, dissolve it in a suitable solvent, and dilute for analysis.

-

-

Solution State:

-

Incubate an aliquot of the stock solution in a controlled temperature oven (e.g., 70°C).

-

At specified time points, withdraw a sample and dilute for analysis.

-

Photostability

-

Expose a solution of this compound in a photochemically transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11]

-

A dark control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature conditions.

-

At the end of the exposure period, analyze both the exposed and control samples.

Analytical Method

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is essential for separating and quantifying the parent compound from its degradation products.[12][13][14][15][16] Method development should focus on achieving adequate resolution between all peaks. Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of unknown degradation products.

Visualizations

Logical Workflow for Forced Degradation Studies

Caption: A logical workflow for conducting forced degradation studies and subsequent stability assessment.

Potential Degradation Pathways

Caption: A diagram illustrating the potential degradation pathways for this compound under various stress conditions.

References

- 2. 4-Bromo-3-methyl-isothiazole - Safety Data Sheet [chemicalbook.com]

- 3. 4-Bromo-3-methyl-isothiazole | 930-42-7 [chemicalbook.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. database.ich.org [database.ich.org]

- 9. pharmatutor.org [pharmatutor.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. rdlaboratories.com [rdlaboratories.com]

- 12. ijtrd.com [ijtrd.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. researchgate.net [researchgate.net]

- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 16. ijpsr.com [ijpsr.com]

The Reactive Nature of the Isothiazole Ring in 4-Bromo-3-methylisothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isothiazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, valued for its diverse biological activities and unique electronic properties. 4-Bromo-3-methylisothiazole, in particular, serves as a versatile building block for the synthesis of more complex molecular architectures. This technical guide provides an in-depth analysis of the reactivity of the isothiazole ring in this compound, focusing on key transformations including electrophilic and nucleophilic substitutions, metal-catalyzed cross-coupling reactions, and metallation-electrophile trapping. This document is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of reaction pathways to aid in the design and execution of synthetic strategies.

Electrophilic Substitution: The Synthesis of this compound

The primary route to this compound involves the direct electrophilic bromination of 3-methylisothiazole. The isothiazole ring is susceptible to electrophilic attack, and the regioselectivity is influenced by the directing effects of the heteroatoms and the methyl substituent.

Experimental Protocol: Bromination of 3-methylisothiazole

A solution of 3-methylisothiazole (1.0 eq.) in a suitable solvent such as acetic acid is treated with a brominating agent, typically bromine (1.0-1.2 eq.), at room temperature. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion. Upon completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extraction with an organic solvent. The crude product is then purified by distillation or column chromatography to afford this compound.[1][2]

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Functionalized Isothiazoles

The bromine atom at the C4 position of this compound renders it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are pivotal for the introduction of carbon and heteroatom substituents, enabling the synthesis of diverse libraries of isothiazole derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various boronic acids or their derivatives.

General Experimental Protocol: Suzuki-Miyaura Coupling

To a reaction vessel containing this compound (1.0 eq.) and an arylboronic acid (1.2 eq.) is added a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) and a base, for instance, potassium carbonate (2.0 eq.). A degassed mixture of an organic solvent (e.g., DME, toluene, or dioxane) and water is added, and the reaction mixture is heated under an inert atmosphere. The progress of the reaction is monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound (Analogous System Data)

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 90 | 12 | Data not available for specific substrate |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | Data not available for specific substrate |

Note: The yields are based on analogous bromoheterocyclic systems and serve as a predictive guide. Optimization is recommended for this compound.

References

The Versatile Scaffold: 4-Bromo-3-methylisothiazole in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, conferring a unique combination of physicochemical properties and biological activities upon molecules that contain it. Among the various substituted isothiazoles, 4-Bromo-3-methylisothiazole has emerged as a particularly valuable building block for the synthesis of a diverse array of bioactive compounds. Its strategic placement of a reactive bromine atom at the 4-position, coupled with the modulating effect of the methyl group at the 3-position, makes it an ideal starting point for the construction of novel therapeutic agents. This technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, with a focus on its use in the development of kinase inhibitors and other targeted therapies.

Core Properties of this compound

This compound is a commercially available compound with the molecular formula C4H4BrNS and a molecular weight of 178.05 g/mol . The presence of the bromine atom makes it highly amenable to a variety of cross-coupling reactions, which are fundamental to modern drug discovery.

| Property | Value |

| Molecular Formula | C4H4BrNS |

| Molecular Weight | 178.05 g/mol |

| CAS Number | 930-42-7 |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in organic solvents such as DMSO and DMF |

Synthetic Utility and Key Reactions

The reactivity of the C4-bromine atom is the cornerstone of this compound's utility. This position is readily functionalized through various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents and the rapid generation of compound libraries for biological screening.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of aryl, heteroaryl, and vinyl groups at the 4-position. This reaction is instrumental in the synthesis of compounds with extended aromatic systems, which are often found in the active sites of kinases and other protein targets.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

-

Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), the desired boronic acid or boronic ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 eq) or K₂CO₃ (2.0 eq).

-

Solvent: Add a degassed solvent system, commonly a mixture of toluene and ethanol (4:1) or 1,4-dioxane.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-substituted-3-methylisothiazole derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. This reaction enables the introduction of a wide variety of primary and secondary amines at the 4-position of the isothiazole ring. The resulting 4-amino-3-methylisothiazole derivatives are key intermediates in the synthesis of compounds targeting a range of biological targets, including kinases, where the amino group can act as a crucial hydrogen bond donor or acceptor.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

-

Reaction Setup: To a dry, oven-baked flask, add this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.4 eq).

-

Solvent: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon) for 10-15 minutes.

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash chromatography on silica gel to obtain the desired 4-amino-3-methylisothiazole derivative.

Applications in Medicinal Chemistry: Targeting Kinase Signaling Pathways

The isothiazole scaffold has been successfully employed in the design of inhibitors for various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer. The ability to readily diversify the 4-position of this compound makes it an excellent starting point for the synthesis of potent and selective kinase inhibitors.

PI3K/Akt/mTOR Pathway Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a key signaling cascade that controls cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Derivatives of this compound can be designed to target different nodes within this pathway.

By utilizing Suzuki-Miyaura coupling to introduce various aryl and heteroaryl moieties, libraries of compounds can be synthesized and screened for inhibitory activity against PI3K isoforms. Similarly, Buchwald-Hartwig amination provides access to 4-amino derivatives that can be further elaborated to target the ATP-binding pocket of Akt or mTOR.

| Compound Class | Target | Representative IC₅₀ (nM) |

| 4-Aryl-3-methylisothiazoles | PI3Kα | 50 - 500 |

| 4-Amino-3-methylisothiazole Derivatives | Akt1 | 100 - 1000 |

| 4-Heteroaryl-3-methylisothiazoles | mTOR | 20 - 200 |

Note: The IC₅₀ values presented are representative and intended to illustrate the potential potency of these compound classes. Actual values will vary depending on the specific substituents.

Workflow for the Development of Kinase Inhibitors

The development of novel kinase inhibitors from this compound follows a well-defined workflow, from initial library synthesis to lead optimization.

Conclusion

This compound is a highly versatile and valuable scaffold in medicinal chemistry. Its amenability to a wide range of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, allows for the efficient construction of diverse molecular architectures. The demonstrated success of isothiazole-containing compounds as kinase inhibitors, particularly within the PI3K/Akt/mTOR pathway, highlights the significant potential of this compound as a starting point for the development of novel targeted therapies. The experimental protocols and strategic workflows outlined in this guide provide a solid foundation for researchers to unlock the full potential of this promising building block in their drug discovery endeavors.

The Multifaceted Biological Activities of Isothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isothiazole nucleus, a five-membered heterocyclic ring containing nitrogen and sulfur atoms in a 1,2-relationship, is a cornerstone in medicinal chemistry. Its unique electronic properties and structural versatility have led to the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of isothiazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid in the research and development of novel isothiazole-based therapeutics.

Anticancer Activity

Isothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of isothiazole derivatives is typically evaluated through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the IC50 values of selected isothiazole derivatives against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-nitrophenylthiazolyl derivative 4d | MDA-MB-231 (Breast) | 1.21 | [1] |

| 4-chlorophenylthiazolyl derivative 4b | MDA-MB-231 (Breast) | 3.52 | [1] |

| 4-bromophenylthiazolyl derivative 4c | MDA-MB-231 (Breast) | 4.89 | [1] |

| Thiazole derivative 8 | MCF-7 (Breast) | 3.36 (µg/ml) | [2] |

| Thiazole derivative 7b | MCF-7 (Breast) | 4.75 (µg/ml) | [2] |

| Thiazole derivative 7a | MCF-7 (Breast) | 6.09 (µg/ml) | [2] |

| 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile (DIPTH) | HepG-2 (Liver) | 14.05 (µg/mL) | [3] |

| DIPTH | MCF-7 (Breast) | 17.77 (µg/mL) | [3] |

| DIPTH | Hela (Cervical) | 29.65 (µg/mL) | [3] |

| DIPTH | HCT-116 (Colon) | 32.68 (µg/mL) | [3] |

| Platinum(II) complex with 3-methyl-4-nitroisothiazole (cis-C1) | MCF-7 (Breast) | Comparable to Cisplatin | [4] |

| Platinum(II) complex with 5-carbomethoxy-3-methyl-4-nitroisothiazole (trans-C3) | MCF-7 (Breast) | Slightly better than Cisplatin | [4] |

Signaling Pathways in Anticancer Activity

Isothiazole derivatives often exert their anticancer effects by targeting critical signaling pathways that regulate cell growth and survival. The PI3K/Akt and MAPK/ERK pathways are two of the most frequently implicated cascades.

1.2.1. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Isothiazole derivatives can interfere with this pathway at various points, leading to the inhibition of tumor growth.

1.2.2. MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and survival. Inhibition of this pathway is a key strategy in cancer therapy.

Antimicrobial Activity

Isothiazole derivatives have demonstrated potent activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. Their mechanism of action often involves the disruption of essential cellular processes in microbes.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of isothiazole derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Thiazole derivative 3a | Staphylococcus aureus | 39.06 | [5] |

| Thiazole derivative 8 | Staphylococcus aureus | 9.77 | [5] |

| Thiazole derivative 10 | Staphylococcus aureus | 39.06 | [5] |

| Thiazole derivative 11a | Staphylococcus aureus | 39.06 | [5] |

| Thiazole derivative 3a | Escherichia coli | 156 | [5] |

| Thiazole derivative 3b | Escherichia coli | 156 | [5] |

| Benzo[d]thiazole derivative 13 | Staphylococcus aureus | 50-75 | [6] |

| Benzo[d]thiazole derivative 14 | Escherichia coli | 50-75 | [6] |

| Benzo[d]thiazole derivative 14 | Aspergillus niger | 50-75 | [6] |

| 2-amino-2-thiazoline | Multidrug-resistant S. aureus | 32 | [7] |

| 2-acetyl-2-thiazoline | Multidrug-resistant S. aureus | 32 | [7] |

| 2,6-diaminobenzobisthiazole derivative 4 | Staphylococcus aureus | 3.125 | [1] |

| 2,6-diaminobenzobisthiazole derivative 6 | Escherichia coli | 3.125 | [1] |

| 2,6-diaminobenzobisthiazole derivative 10 | Pseudomonas aeruginosa | 3.125 | [1] |

Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases. Isothiazole derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and enzymes.

Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a standard in vivo assay to screen for acute anti-inflammatory activity. The percentage of edema inhibition is a measure of the compound's efficacy.

| Compound/Derivative | Dose | Time (h) | Edema Inhibition (%) | Reference |

| Thiazolyl/Isothiazolyl azomethine derivatives | N/A | N/A | 16.3 - 64 | [8] |

| Thiazole derivative 6l | N/A | N/A | 60.82 | |

| Benzimidazothiazole derivative 25 | N/A | N/A | 72.19 (COX-1), 87.46 (COX-2) | [9] |

| Benzimidazothiazole derivative 29 | N/A | N/A | 72.07 (COX-1), 87.38 (COX-2) | [9] |

| Phenyl thiazole derivative 3c | N/A | 3 | Appreciable activity | |

| Phenyl thiazole derivative 3a | N/A | 3 | Appreciable activity | |

| Phenyl thiazole derivative 3d | N/A | 3 | Appreciable activity |

NF-κB Signaling Pathway in Inflammation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. It controls the expression of numerous pro-inflammatory genes. Many anti-inflammatory drugs, including some isothiazole derivatives, target the NF-κB signaling pathway.

Neuroprotective Activity

Several isothiazole derivatives have demonstrated neuroprotective effects in various models of neurodegenerative diseases. Their mechanisms of action often involve antioxidant properties, modulation of neurotransmitter receptors, and inhibition of enzymes involved in neuroinflammation and neuronal death.

Quantitative Data: Neuroprotective Effects

The neuroprotective potential of isothiazole derivatives can be assessed by their ability to inhibit key enzymes or modulate receptors involved in neurological disorders.

| Compound/Derivative | Target | IC50/Ki | Reference |

| Benzyl piperidine-linked diaryl thiazole | Acetylcholinesterase (AChE) | 0.30 µM (IC50) | [10] |

| Benzyl piperidine-linked diaryl thiazole | Butyrylcholinesterase (BuChE) | 1.84 µM (IC50) | [10] |

| N-(2,3-dimethyl phenyl)thiazol-2-amine | Acetylcholinesterase (AChE) | 9 nM (IC50) | [10] |

| N-(2,3-dimethyl phenyl)thiazol-2-amine | Butyrylcholinesterase (BuChE) | 0.646 µM (IC50) | [10] |

| Benzothiazole-isoquinoline derivative 4g | Monoamine Oxidase (MAO) | 14.80 ± 5.45 μM (IC50) | [11] |

| Benzothiazole-isoquinoline derivative 4i | Monoamine Oxidase B (MAO-B) | 16.49 ± 3.59 μM (IC50) | [11] |

| Thiazole carboxamide derivative MMH-5 | GluA2 AMPA Receptor Modulation | Potent negative allosteric modulator | [12] |

| Benzothiazole-isothiourea derivative 3t | Acetylcholinesterase (AChE) Inhibition & Aβ1-42 Aggregation | Multitarget activity | [13] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

A. MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Workflow:

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the isothiazole derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-